molecular formula C13H12O2 B6229075 (2S)-2-[(naphthalen-2-yloxy)methyl]oxirane CAS No. 129098-61-9

(2S)-2-[(naphthalen-2-yloxy)methyl]oxirane

Cat. No.: B6229075
CAS No.: 129098-61-9
M. Wt: 200.2
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(naphthalen-2-yloxy)methyl]oxirane typically involves the reaction of a naphthalene derivative with an epoxide precursor. One common method is the epoxidation of an allylic alcohol derived from naphthalene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the epoxidation process, providing a more sustainable and cost-effective method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(naphthalen-2-yloxy)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Diols: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Epoxides: From nucleophilic substitution reactions.

Scientific Research Applications

(2S)-2-[(naphthalen-2-yloxy)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of epoxide-containing pharmaceuticals.

    Industry: Utilized in the production of polymers and advanced materials due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of (2S)-2-[(naphthalen-2-yloxy)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems, where the compound can interact with nucleophilic sites on biomolecules, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    Styrene Oxide: Another epoxide with a similar structure but with a phenyl group instead of a naphthalene moiety.

    Epichlorohydrin: A simpler epoxide with industrial significance.

    Glycidol: An epoxide with a hydroxyl group, used in various chemical syntheses.

Uniqueness

(2S)-2-[(naphthalen-2-yloxy)methyl]oxirane is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties

Properties

CAS No.

129098-61-9

Molecular Formula

C13H12O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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